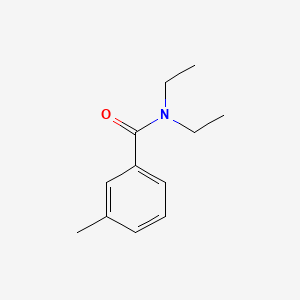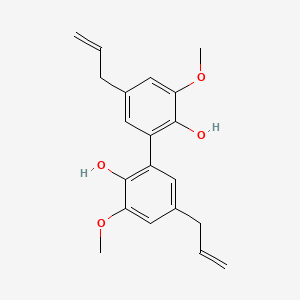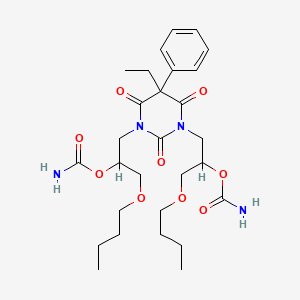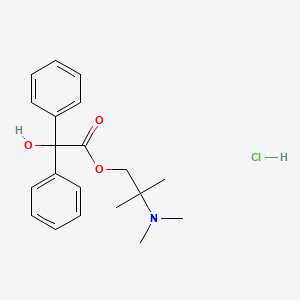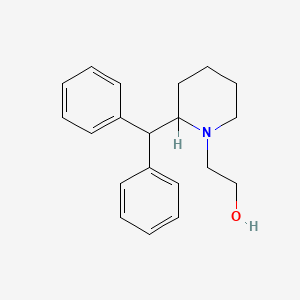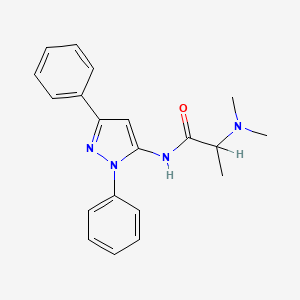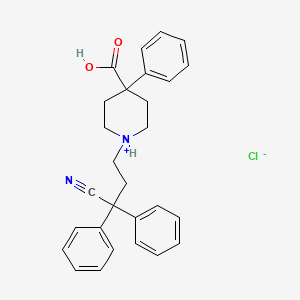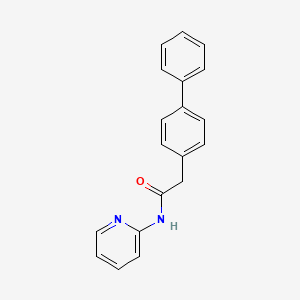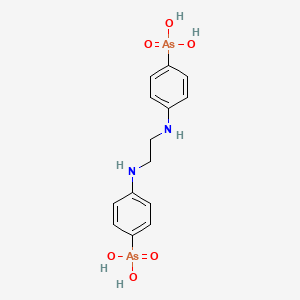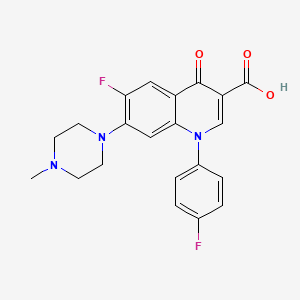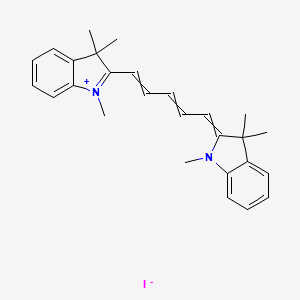
DiIC1(5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye primarily accumulates in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential .
Molecular Structure Analysis
DiIC1(5) has a molecular weight of 510.46 . The exact molecular structure can be found in the referenced material .Chemical Reactions Analysis
DiIC1(5) is used as a signal-off fluorescent probe for the detection of mitochondrial membrane potential disruption . It accumulates in mitochondria and its fluorescence intensity decreases when the mitochondrial membrane potential is disrupted .Physical And Chemical Properties Analysis
The approximate excitation and emission peaks of DiIC1(5) are 638 nm and 658 nm, respectively . Cells labeled with DiIC1(5) can be analyzed by flow cytometry using 633 nm excitation and far red emission, and by fluorescence microscopy using standard filters for Alexa Fluor 633 dye .科学研究应用
线粒体膜电位测量
DiIC1(5) 广泛用于线粒体膜电位研究 . 它穿透真核细胞的胞质溶胶,主要积聚在线粒体中,具有活跃的膜电位 . 当细胞用破坏线粒体膜电位的试剂(如 CCCP)处理时,DiIC1(5) 染色的强度会降低 .
凋亡研究
膜电位的变化已在与凋亡相关的研究中得到研究 . MitoProbe™ DiIC1(5) 检测试剂盒提供花青染料 DiIC1(5) 和 CCCP 的溶液,用于研究线粒体膜电位 . 凋亡细胞中膜电位的损失反映在红外通道中荧光信号的降低 .
流式细胞术
用 DiIC1(5) 染色的细胞可以用红色激发和远红色发射的流式细胞术观察 . 该试剂可以与其他试剂配对,例如蓝色激发的碘化丙啶和 Annexin V–Alexa Fluor 488 染料,用于对活力和凋亡进行多参数研究 .
荧光显微镜
DiIC1(5) 的近似激发和发射峰分别为 638 nm 和 658 nm . 用 DiIC1(5) 标记的细胞可以用荧光显微镜分析,使用 Alexa Fluor 633 染料的标准滤光片 .
细胞活力研究
将 DiIC1(5) 染料与 Annexin V 缀合物结合,与从其他常用染料获得的结果相比,亚群的分辨率更高 . 这使其成为研究细胞活力的宝贵工具。
药物反应研究
DiIC1(5) 已用于研究细胞对如喜树碱等药物的反应 . 用该药物处理后,细胞用 DiIC1(5)、Annexin V–Alexa Fluor 488 染料和碘化丙啶染色 . 结果表明,大多数 Annexin V 阳性细胞和碘化丙啶阳性细胞显示出降低的 DiIC1(5) 荧光 .
作用机制
Target of Action
DiIC1(5), also known as 1,1′,3,3,3′,3′-hexamethylindodicarbo-cyanine iodide, primarily targets the mitochondria of eukaryotic cells . The mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye accumulates primarily in mitochondria with active membrane potentials . The accumulation of DiIC1(5) in the mitochondria is dependent on the membrane potential, and its staining intensity decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .
Biochemical Pathways
The primary biochemical pathway affected by DiIC1(5) is the mitochondrial membrane potential . Changes in the mitochondrial membrane potential have been studied in association with apoptosis . Therefore, DiIC1(5) can be used to study the role of mitochondria in apoptosis and other cellular processes.
Pharmacokinetics
It is known that the compound can penetrate the cytosol of eukaryotic cells and accumulate in mitochondria with active membrane potentials . The dye’s staining intensity decreases when the mitochondrial membrane potential is disrupted .
Result of Action
The primary result of DiIC1(5)'s action is a change in the fluorescence intensity of mitochondria, which can be visualized by flow cytometry with red excitation and far-red emission . This change in fluorescence intensity is indicative of changes in the mitochondrial membrane potential, which can be associated with processes such as apoptosis .
Action Environment
The action of DiIC1(5) can be influenced by various environmental factors. For instance, the presence of reagents that disrupt the mitochondrial membrane potential, such as CCCP, can decrease the staining intensity of DiIC1(5) .
未来方向
生化分析
Biochemical Properties
DiIC1(5) penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, DiIC1(5) accumulates primarily in mitochondria with active membrane potentials . The stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .
Cellular Effects
DiIC1(5) has significant effects on various types of cells and cellular processes. It influences cell function by indicating the health of the cell . The dye’s accumulation in mitochondria can be used as an indicator of active membrane potentials .
Molecular Mechanism
The mechanism of action of DiIC1(5) involves its accumulation in mitochondria based on membrane potential . The dye’s fluorescence intensity decreases when the mitochondrial membrane potential is disrupted, such as by the action of CCCP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DiIC1(5) can change over time. For instance, the stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential
Metabolic Pathways
DiIC1(5) is involved in the metabolic pathway related to the mitochondrial membrane potential
Transport and Distribution
DiIC1(5) is transported into the cytosol of eukaryotic cells . It accumulates primarily in mitochondria with active membrane potentials
Subcellular Localization
DiIC1(5) localizes to the mitochondria based on its membrane potential . This localization is useful for indicating cell health as well as for localization
属性
| { "Design of the Synthesis Pathway": "The synthesis of DiIC1(5) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)", "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)", "1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI)" ], "Reaction": [ "1. DiI is reacted with DOPE in a 1:1 molar ratio in chloroform to form DiIC1(5) intermediate.", "2. DPPE is added to the reaction mixture in a 1:1 molar ratio and the mixture is stirred at room temperature for several hours.", "3. The resulting product is purified by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol." ] } | |
CAS 编号 |
36536-22-8 |
分子式 |
C27H31IN2 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;iodide |
InChI |
InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 |
InChI 键 |
UANMYOBKUNUUTR-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
外观 |
Solid powder |
其他 CAS 编号 |
36536-22-8 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
48221-03-0 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,1',3,3,3',3'-hexamethylindodicarbocyanine 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide 1,1'-HIDC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





